molecular formula C16H15NO3S B2425516 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide CAS No. 2034420-70-5

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide

Cat. No.: B2425516
CAS No.: 2034420-70-5
M. Wt: 301.36
InChI Key: ISHXDQFGYPGXPS-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide is a compound that features a benzofuran moiety linked to a thiophene ring via a methoxyethyl chain

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structure.

    Organic Electronics: Its conjugated system makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Materials Science: The compound can be used in the development of new materials with specific electronic properties.

Mechanism of Action

Target of Action

Benzofuran compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or ion channels involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been shown to inhibit cell growth in various types of cancer cells .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . For example, benzofuran derivatives have been shown to exhibit anti-tumor activity, suggesting that they may affect pathways involved in cell proliferation and apoptosis .

Pharmacokinetics

The properties of benzofuran derivatives can vary widely depending on their specific chemical structure .

Result of Action

Some benzofuran derivatives have been shown to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide may also have similar effects.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity of benzofuran derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.

    Attachment of the Methoxyethyl Chain: The benzofuran derivative is then reacted with 2-bromoethanol to introduce the methoxyethyl group.

    Formation of the Thiophene Carboxamide: The final step involves the reaction of the methoxyethyl benzofuran with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl chain, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzofuran-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide
  • N-(3-(benzofuran-2-yl)propyl)thiophene-3-carboxamide
  • N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide is unique due to the presence of the methoxyethyl chain, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents or chain lengths.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-19-15(9-17-16(18)12-6-7-21-10-12)14-8-11-4-2-3-5-13(11)20-14/h2-8,10,15H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHXDQFGYPGXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CSC=C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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